molecular formula C26H42O9 B1679823 Pseudomonic acid D CAS No. 85248-93-7

Pseudomonic acid D

Cat. No. B1679823
CAS RN: 85248-93-7
M. Wt: 498.6 g/mol
InChI Key: RJGJFSVDQPCELW-VCXQKUNESA-N
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Description

Pseudomonic acid D is a microbial inhibitor that potently inhibits mycoplasmas and bacterial pathogens . It can be produced by fermentation with Pseudomonas fluorescens . It is also a minor antibiotic produced by Pseudomonas fluorescens .


Synthesis Analysis

Pseudomonic acid D has been isolated and identified, and its preparation from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .


Molecular Structure Analysis

The molecular formula of Pseudomonic acid D is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da .


Chemical Reactions Analysis

The preparation of pseudomonic acid D from monic acid A is described . The biosynthesis of pseudomonic acids involves a complex polyketide biosynthetic pathway .


Physical And Chemical Properties Analysis

Pseudomonic acid D has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 16 freely rotating bonds .

Scientific Research Applications

Antibacterial Mechanism

Pseudomonic acid has been extensively studied for its action against bacteria. Hughes and Mellows (1978) discovered that pseudomonic acid strongly inhibits protein and RNA synthesis in Escherichia coli by targeting the isoleucyl-tRNA synthetase, a critical enzyme in bacterial protein synthesis (Hughes & Mellows, 1978). This mode of action is distinct and specific, making pseudomonic acid a potent antibacterial agent.

Clinical Efficacy in Topical Applications

Pseudomonic acid has been evaluated for its effectiveness in topical applications. Wuite et al. (1985) found that a 2% pseudomonic acid formulation in cream was effective in treating skin infections in both animal models and human patients, demonstrating its potential as a topical antimicrobial agent (Wuite et al., 1985).

Biosynthesis and Structure Analysis

Understanding the biosynthesis of pseudomonic acid is crucial for potential pharmaceutical development. Whatling et al. (1995) identified key regions in the chromosome of Pseudomonas fluorescens necessary for pseudomonic acid production (Whatling et al., 1995). Bojarska et al. (2014) provided a detailed structural and spectroscopic characterization of pseudomonic acid, which is valuable for understanding its interaction with bacterial targets and for the development of synthetic analogs (Bojarska et al., 2014).

Antibiotic Resistance and Mode of Action

Understanding resistance mechanisms to pseudomonic acid is critical for maintaining its efficacy. Yanagisawa et al. (1994) studied the protein structure of isoleucyl-tRNA synthetase in Escherichia coli and its relationship to pseudomonic acid resistance, shedding light on how bacteria may develop resistance to this antibiotic (Yanagisawa et al., 1994).

Future Directions

The emergence of resistance to antibiotics like pseudomonic acid D has been increasing, particularly among methicillin-resistant Staphylococcus aureus (MRSA) isolates . This necessitates the development of new antibiotics . The recent analysis of the biosynthetic pathway for thiomarinols from marine bacteria opens up possibilities to modify pseudomonic acid D so as to overcome this resistance .

properties

IUPAC Name

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJFSVDQPCELW-VCXQKUNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudomonic acid D

CAS RN

85248-93-7
Record name Pseudomonic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
PJ O'Hanlon, NH Rogers, JW Tyler - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… Pseudomonic acid D (1 c), a minor antibiotic produced by Pseudomonas fluorescens, has been isolated and identified. The preparation of pseudomonic acid D from monk acid A (1 e) is …
Number of citations: 42 pubs.rsc.org
CA Whatling, JE Hodgson, MKR Burnham… - …, 1995 - microbiologyresearch.org
… group in the ring (Chain & Mellows, 1977), pseudomonic acid C, in which a double carboncarbon bond replaces the epoxide group (Clayton et al., 1980,1982), and pseudomonic acid D…
Number of citations: 33 www.microbiologyresearch.org
JC Barrish, HL Lee, EG Baggiolini… - The Journal of Organic …, 1987 - ACS Publications
Sir: Pseudomonic acid C (lc) is a member of a family of C-pyranoside antibacterials which have been isolated from fermentations of a strain of Pseudomonasfluorescens. 1 …
Number of citations: 20 pubs.acs.org
R Sutherland, RJ Boon, KE Griffin… - Antimicrobial agents …, 1985 - Am Soc Microbiol
Mupirocin (pseudomonic acid A), an antibiotic produced by Pseudomonas fluorescens, showed a high level of activity against staphylococci and streptococci and against certain gram-…
Number of citations: 422 journals.asm.org
JC Barrish, HL Lee, T Mitt, G Pizzolato… - The Journal of …, 1988 - ACS Publications
Two approaches to the synthesis of aldehyde 28, a key intermediate in the total synthesis of pseudomonic acid C, were developed. One asymmetric route from the chiral hydroxy ester …
Number of citations: 57 pubs.acs.org
GE Keck, AM Tafesh - The Journal of Organic Chemistry, 1989 - ACS Publications
A highly convergent approach to (+)-pseudo-monic acid C, which utilizes a free-radical addition-frag-mentation process as the key step, has been demonstrated. Sir: The …
Number of citations: 55 pubs.acs.org
J Hothersall, J Wu, AS Rahman, JA Shields… - Journal of Biological …, 2007 - ASBMB
The Pseudomonas fluorescens mupirocin biosynthetic cluster encodes six proteins involved in polyketide biosynthesis and 26 single polypeptides proposed to perform largely tailoring …
Number of citations: 48 www.jbc.org
YJ Class, P DeShong - Chemical reviews, 1995 - ACS Publications
… Pseudomonic acid D (4)possesses the same general structural features as pseudomonic acid A; … Proof of this structure was confirmed upon partial synthesis of pseudomonic acid D by …
Number of citations: 95 pubs.acs.org
DR Williams - Strategies and Tactics in Organic Synthesis, 1984 - books.google.com
… Finally, the isolation of a new minor component, designated as pseudomonic acid D (ld), demonstrated the presence of an E-carbon double bond at C-4'in a 9-hydroxynonenoic acid …
Number of citations: 4 books.google.com
FM Martin - 1989 - era.ed.ac.uk
Chapter one reviews the literature published on the pseudomonic acids. The chemistry and structural characteristics of these compounds is covered together with the semi-synthetic …
Number of citations: 1 era.ed.ac.uk

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